N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide
Description
N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules.
Properties
IUPAC Name |
N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O3/c1-24-9-10-25-16-14(19)11-13(12-15(16)20)21-17(23)22-7-2-3-18(4-5-18)6-8-22/h11-12H,2-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRLUZHOLJVJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Cl)NC(=O)N2CCCC3(CC3)CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions on the phenyl ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in the regulation of cell growth and proliferation .
Comparison with Similar Compounds
N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the phenyl ring or the spirocyclic core.
Spirocyclic compounds: Other spirocyclic compounds with different functional groups may have similar biological activities but different mechanisms of action.
Phenyl-substituted compounds: Compounds with different substituents on the phenyl ring may have varying degrees of biological activity and specificity.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
